Flomoxef sodium
Overview
Description
Flomoxef sodium, also known as Flomoxef, is a parenteral second-generation cephalosporin developed by Shionogi & Co., Ltd . It is approved in Japan, China, Taiwan, and South Korea since 1988 and is currently used in adults and children for the treatment of Gram-positive and Gram-negative infections, including those caused by ESBL-PE . It exhibits activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus .
Molecular Structure Analysis
Flomoxef sodium has the chemical formula C15H17F2N6NaO7S2 and a molecular weight of 518.443 . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives .Physical And Chemical Properties Analysis
Flomoxef sodium is a white to beige powder . It is soluble in water up to 2 mg/mL . The exact mass is not available .Scientific Research Applications
-
Intraabdominal and Upper Urinary Tract Infections
- Application : Flomoxef sodium is used in the treatment of intraabdominal and upper urinary tract infections . It has been recommended for inclusion in the WHO Essential Medicines List for these specific infections .
- Method : The drug is administered parenterally, but the specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : While Flomoxef has shown carbapenem-sparing activity against ESBL-E, the clinical data for efficacy is limited, especially in severe cases .
-
Treatment of Bloodstream Infections (BSIs)
- Application : Flomoxef sodium has been used in the treatment of bloodstream infections caused by Enterobacteriaceae .
- Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : Limited clinical data demonstrate its effectiveness against Enterobacteriaceae bloodstream infections based on its minimum inhibitory concentrations (MICs) .
-
Treatment of Neonatal Sepsis
- Application : Flomoxef sodium has been used in the treatment of neonatal sepsis caused by ESBL-producing Enterobacterales .
- Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : Clinical and microbiological success rates were 89.71% and 82.8%, respectively, with minimal side effects .
-
Treatment of Urinary Tract Infections (UTIs)
- Application : Flomoxef sodium has been used in the treatment of urinary tract infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales .
- Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : The pharmacokinetic/pharmacodynamic targets for Flomoxef were 70% T > MIC, which is suggestive of bactericidal activity .
-
Treatment of Infections in Diverse Populations
- Application : Flomoxef sodium is used for the empiric treatment of community-acquired mild/moderate intra-abdominal infections and mild/moderate upper urinary tract infections .
- Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : The application of Flomoxef sodium across diverse populations and settings has been assessed, but more research is needed to fully understand its effectiveness and safety .
-
Treatment of Infections caused by ESBL-producing E. coli
- Application : Flomoxef sodium has been used in the treatment of infections caused by Extended-Spectrum Beta-Lactamase-Producing Escherichia coli (ESBL-producing E. coli) .
- Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
- Results : The pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Flomoxef against ESBL-producing E. coli have been studied. The PK/PD index of Flomoxef against ESBL-producing E. coli is the time that the free drug concentration remaining above the minimum inhibitory concentration (MIC) (f T>MIC), and its target value is ≥ 40% .
Safety And Hazards
Future Directions
Flomoxef has been used in trials studying the treatment of Urinary Tract Infection . It is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, with potential for utility in these settings . Given the high treatment success rates, low toxicity rates, and off-patent status, this drug has potential for use in the treatment of neonatal sepsis in ESBL-prevalent LMIC settings .
properties
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flomoxef sodium | |
CAS RN |
92823-03-5 | |
Record name | Flomoxef sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLOMOXEF SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.